N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a thioacetamide linker bridging a 3-isobutyl-substituted thieno[3,2-d]pyrimidin-4-one core and an N-(2-ethylphenyl) group. Thienopyrimidine scaffolds are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in inflammation or microbial proliferation . The compound’s isobutyl substituent at position 3 of the thienopyrimidine ring and the ethyl group on the phenyl moiety may influence its physicochemical properties and bioactivity, as seen in analogs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-14-7-5-6-8-15(14)21-17(24)12-27-20-22-16-9-10-26-18(16)19(25)23(20)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPFYJCXVJCNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and other relevant biological effects.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂OS |
| Molecular Weight | 274.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that the thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting potential applications in treating infections . The mechanism is believed to involve interference with bacterial DNA synthesis.
Anticancer Properties
Several studies have reported that derivatives of thieno[3,2-d]pyrimidine possess anticancer activity. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound has yet to be tested extensively in vitro or in vivo for anticancer effects.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it is hypothesized to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. Inhibition of DHFR can lead to decreased proliferation of rapidly dividing cells such as those found in tumors .
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of related thieno[3,2-d]pyrimidine compounds. The study reported that modifications to the side chains significantly affected their biological activity. Compounds with bulky isobutyl groups exhibited enhanced potency against certain cancer cell lines compared to their less substituted counterparts .
Furthermore, a patent application highlighted the potential use of these compounds in treating conditions associated with GPR139, a receptor implicated in various physiological processes . This suggests a broader therapeutic potential beyond antimicrobial and anticancer applications.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit antimicrobial activity against various bacterial strains. Preliminary studies suggest that N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further investigations into its use as an antimicrobial agent .
Cytotoxic Effects
Investigations into the cytotoxicity of this compound have revealed promising results against several cancer cell lines. For instance, related compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways associated with disease progression. Studies on similar compounds have indicated their ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. This suggests that this compound could be explored for therapeutic applications in treating conditions such as Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against resistant strains of bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating significant antibacterial properties that warrant further exploration for clinical applications .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit selective cytotoxicity against various human cancer cell lines. One study reported IC50 values indicating effective growth inhibition at low concentrations, suggesting potential for development into anticancer therapeutics .
Comparison with Similar Compounds
Key Structural Variations
- Substituents on the Thienopyrimidine Ring: 3-Isobutyl vs. 3-Benzyl (): The compound in (3-benzyl substitution) exhibits a molecular formula of C₂₂H₁₉N₃O₃S₂, with a density of 1.35 g/cm³ and pKa ~12.75. 3-Ethyl-5,6-Dimethyl (): The ethyl and dimethyl groups in ’s analog (618427-84-2) introduce steric hindrance, which could reduce binding affinity compared to the target’s isobutyl group.
Substituent Effects on the Acetamide Moiety
N-Aryl Modifications
Antimicrobial Activity
- Compound 4j (), featuring a chloro-fluorophenyl group, showed broad-spectrum activity against S. aureus and E. coli.
- 4l (), with a thiazolyl group, exhibited higher thermal stability (m.p. >300°C) than the target compound (291–292°C), suggesting that heterocyclic substituents improve thermal resilience .
Cytotoxic Potential
- The target’s ethylphenyl group may modulate selectivity between cancerous and noncancerous cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via multistep reactions. First, construct the thieno[3,2-d]pyrimidin-4(3H)-one core through cyclization of thiourea derivatives with α,β-unsaturated ketones. Introduce the isobutyl group at position 3 via alkylation under basic conditions. Thioacetamide linkage is achieved by reacting the thiolated intermediate with chloroacetyl chloride, followed by coupling with 2-ethylaniline. Optimize yields using anhydrous solvents (e.g., DMF) and catalysts like DCC/DMAP .
- Validation : Monitor reactions via TLC and characterize intermediates by -NMR (e.g., δ 12.50 ppm for NH protons in similar analogs) .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use a combination of:
- Spectroscopy : -NMR (e.g., δ 10.10 ppm for NHCO protons) and -NMR to confirm acetamide and thienopyrimidine moieties.
- Mass Spectrometry : LC-MS or HRMS to verify molecular ions (e.g., [M+H] at m/z 344.21 in related structures) .
- Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What computational strategies are recommended for studying this compound’s binding affinity to biological targets?
- Methodology :
- Docking Tools : Use AutoDock Vina or AutoDock4 for binding mode prediction. Set up the receptor grid to include catalytic sites (e.g., enzymes like DHFR or kinases). Validate docking poses using RMSD calculations (<2.0 Å) against co-crystallized ligands .
- Scoring Function : Prioritize binding energy scores (ΔG ≤ -8.0 kcal/mol) and hydrogen-bond interactions (e.g., with Ser/Thr residues) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodology :
- Substituent Variation : Modify the 3-isobutyl group to bulkier alkyl chains (e.g., cyclopentyl) to enhance hydrophobic interactions. Replace the 2-ethylphenyl acetamide with electron-deficient aryl groups (e.g., 3-chlorophenyl) to improve target affinity .
- Biological Assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Correlate substituent effects with activity (e.g., logP vs. IC) .
Q. What in vitro models are suitable for assessing pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (CL).
- Permeability : Perform Caco-2 assays; aim for P ≥ 1 × 10 cm/s.
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding may limit free drug availability .
Data Contradiction and Experimental Design
Q. How to resolve discrepancies in biological activity data between similar analogs?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) to minimize inter-lab variability.
- Structural Confounders : Ensure purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral centers in thienopyrimidine analogs) .
Q. What strategies improve synthetic yield without compromising purity?
- Optimization :
- Solvent Selection : Replace polar aprotic solvents (DMF) with THF/toluene to reduce side reactions.
- Catalyst Screening : Test Pd(OAc) or CuI for coupling steps.
- Workup : Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization .
Future Research Directions
Q. What unexplored targets could this compound modulate?
- Hypothesis-Driven Approach :
- Kinase Inhibition : Screen against JAK2 or EGFR kinases using enzymatic assays.
- Anticancer Potential : Test in apoptosis assays (e.g., caspase-3 activation in HCT-116 cells) .
Q. How can computational and experimental data be integrated for predictive modeling?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
